molecular formula C9H10FNO2 B8313380 2-(3-Fluoro-4-hydroxy-phenyl)-n-methyl-acetamide

2-(3-Fluoro-4-hydroxy-phenyl)-n-methyl-acetamide

Cat. No. B8313380
M. Wt: 183.18 g/mol
InChI Key: MOVFZMXFPZKLNL-UHFFFAOYSA-N
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Patent
US07208500B2

Procedure details

was prepared from 3-fluoro-4-hydroxyphenylactic acid and methyl amine following Method A. S1H NMR (300 MHz, CD3OD) δ 7.89 (s, 1H), 6.90 (d, 1H, J=13.37 Hz), 6.82–6.71 (m, 1H), 3.29 (s, 2H), 2.62 (s, 3H). LCMS (ESI+) [M+H]/z Calc'd 184, found 184.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([OH:12])=O)[CH:5]=[CH:6][C:7]=1[OH:8].[CH3:13][NH2:14]>>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]([NH:14][CH3:13])=[O:12])[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1O)CC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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